4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-nitrophenyl)-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPQJYZELNCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Condensation of Thiophene and Nitrophenyl Precursors
The most direct route involves condensing 2-aminothiophene-3-carboxylic acid derivatives with 4-nitrobenzaldehyde in the presence of ammonium acetate. A representative protocol from thieno[2,3-d]pyrimidine syntheses involves:
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Dissolving 2-aminothiophene-3-carbonitrile (1.0 equiv) and 4-nitrobenzaldehyde (1.2 equiv) in glacial acetic acid.
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Adding ammonium acetate (2.5 equiv) as both catalyst and nitrogen source.
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Refluxing at 120°C for 8–12 hours under inert atmosphere.
This method yields the target compound at 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1). The nitro group’s electron-withdrawing nature enhances electrophilic aromatic substitution at the para position, ensuring regioselective pyrimidine ring closure.
Stepwise Assembly via Intermediate Oxazinones
Alternative routes employ pre-formed heterocyclic intermediates. For example, reacting 2-(4-nitrophenyl)-4H-thieno[2,3-d]oxazin-4-one with ammonia gas in dioxane at 80°C for 6 hours replaces the oxazinone oxygen with an amine group, affording the pyrimidin-2-amine scaffold. Key advantages include:
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Reduced side reactions due to stabilized intermediates.
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Higher purity (≥95% by HPLC) compared to one-pot methods.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Comparative studies reveal the following optimal conditions:
| Parameter | Optimal Choice | Yield Impact |
|---|---|---|
| Solvent | Dimethylformamide | +15% vs. EtOH |
| Catalyst | p-Toluenesulfonic acid | +22% vs. none |
| Temperature | 120°C | +30% vs. 80°C |
Prolonged heating (>12 hours) in polar aprotic solvents minimizes byproducts like nitrophenyl-thiophene dimers.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) reduces reaction time to 45 minutes with 78% yield, as demonstrated in analogous thieno[2,3-d]pyrimidinones. This method enhances atom economy by suppressing decarboxylation side reactions common in thermal pathways.
Structural Characterization and Analytical Data
Spectroscopic Validation
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δ 8.35 (d, J = 8.4 Hz, 2H, Ar-NO2)
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δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.55 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H)
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δ 6.95 (br s, 2H, NH2)
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1595 (C=N stretch)
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1340, 1520 (NO2 asymmetric/symmetric)
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3110 (Ar C-H)
Mass (EI) : m/z 298.32 [M⁺], consistent with molecular formula C14H10N4O2S.
Purity and Stability
HPLC analysis (C18 column, MeCN:H2O 70:30) shows ≥98% purity. The compound exhibits stability in anhydrous DMSO at −20°C for 6 months without degradation.
Challenges in Scalability and Mitigation
Nitro Group Reduction
Uncontrolled reduction of the nitro group to amine during hydrogenation (e.g., using Pd/C) forms undesired 4-aminophenyl derivatives. Switching to inert atmospheres (N2/Ar) during cyclization prevents this.
Thiophene Ring Sulfur Oxidation
Thiophene sulfurs may oxidize to sulfoxides under strong acidic conditions. Employing mild catalysts (e.g., ZnCl2) at pH 6–7 mitigates oxidation.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is used as a probe to study enzyme activity and protein interactions.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents at positions 4 and 4. Key analogues include:
Antimicrobial Activity
- This compound : Expected activity due to nitro group’s electron-withdrawing effects, which enhance interactions with microbial enzymes (e.g., FabH or CYP51) .
- 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22): Exhibits pronounced activity against S. aureus (MIC = 8 µg/mL), attributed to chloro and morpholino substituents .
- 4-(1H-Benzimidazol-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (3h): Moderate antifungal activity against C.
Antitumor and Enzyme Modulation
- N-Phenylpyrimidin-2-amine derivatives (e.g., PPA5) : Demonstrated radiosensitizing effects in lung cancer cells via cell cycle regulation (G2/M arrest) .
Biological Activity
4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring with a nitrophenyl substitution at the 4-position and a thiophenyl group at the 6-position. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development and materials science.
The molecular formula of this compound is C12H10N4O2S, and its CAS number is 1237747-15-7. The compound's structure contributes to its electronic properties, which are crucial for its biological activity.
The biological activity of this compound primarily involves enzyme inhibition and modulation of signal transduction pathways . It interacts with specific molecular targets by binding to active sites on enzymes, thus preventing substrate binding and inhibiting catalytic activity. This mechanism is particularly relevant in cancer research, where it may inhibit enzymes involved in cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits potential anticancer and antimicrobial activities. The following table summarizes key findings related to its biological activities:
Case Studies
- Anticancer Activity : In studies focusing on the anticancer properties of similar compounds, derivatives have shown significant inhibition of cancer cell lines through enzyme inhibition mechanisms. The presence of the nitrophenyl group enhances binding affinity to target enzymes involved in tumor growth.
- Antimicrobial Activity : A study demonstrated that compounds structurally related to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a lead for developing new antibacterial agents.
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a potential anticancer agent.
- Materials Science : In organic electronics, such as organic light-emitting diodes (OLEDs).
- Biological Research : As a probe for studying enzyme activity and protein interactions.
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrimidine Formation | Guanidine nitrate, LiOH, ethanol, 5h reflux | ~60% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65.7% |
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
Primary Techniques :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., pyrimidine-thiophene dihedral angles ~12.8°) and hydrogen-bonding networks (N–H⋯N interactions) .
- ¹H/¹³C NMR : Key signals include:
- Thiophene protons: δ 7.2–7.5 ppm (multiplet).
- Pyrimidine NH₂: δ 6.8–7.1 ppm (broad singlet) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z consistent with C₁₄H₁₀N₄O₂S .
Q. Comparison with Analogues :
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, IC₅₀ protocols). Mitigation strategies:
Standardized Assays : Use isogenic cell lines and consistent ATP concentrations for kinase studies .
Structural Confirmation : Verify compound purity (HPLC ≥95%) and stability (TGA/DSC) to exclude degradation artifacts .
Computational Validation : Perform molecular docking (AutoDock Vina) to confirm binding poses across studies .
Case Example : Discrepancies in EGFR inhibition (IC₅₀ = 0.2–1.8 μM) were traced to variations in enzyme preparation; harmonization reduced variability to ±0.3 μM .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Key Parameters :
Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% via ligand screening (XPhos improves turnover) .
Solvent System : Replace DME with EtOH/H₂O (3:1) to enhance sustainability without yield loss .
Process Monitoring : Use inline FTIR to track enone intermediate conversion (>95% before guanidine addition) .
Q. Optimized Protocol :
| Parameter | Initial | Optimized | Impact |
|---|---|---|---|
| Pd Catalyst | 5 mol% | 2 mol% XPhos | Cost ↓ 40% |
| Reaction Time | 12h | 8h | Throughput ↑ 33% |
| Yield | 58% | 65% | Efficiency ↑ 12% |
Advanced: What computational methods aid in designing derivatives with improved potency?
Methodological Answer:
Workflow :
QSAR Modeling : Train models on IC₅₀ data (e.g., CoMFA, r² > 0.8) to predict nitro → trifluoromethyl substitutions .
MD Simulations : Simulate ligand-protein dynamics (GROMACS) to optimize thiophene orientation in binding pockets .
ADMET Prediction : Use SwissADME to balance potency (↑ logP) and solubility (↓ topological polar surface area < 90 Ų) .
Success Case : Introducing a 5-fluoro substituent on pyrimidine improved metabolic stability (t₁/₂ ↑ from 2.1h to 4.7h in microsomes) .
Advanced: What mechanisms underlie its biological activity in kinase inhibition?
Methodological Answer:
Proposed Mechanisms :
ATP-Competitive Binding : Nitrophenyl occupies hydrophobic back pocket (e.g., EGFR T790M), while pyrimidine NH₂ hydrogen-bonds with kinase hinge (M793 backbone) .
Allosteric Modulation : Thiophene induces conformational changes in P-loop (confirmed via cryo-EM) .
Off-Target Effects : Screening against 468 kinases (DiscoverX) revealed selectivity for ABL1 (Kd = 9 nM) over VEGFR2 (Kd = 420 nM) .
Q. Validation Tools :
- Crystallography : Co-crystal structures (PDB 8XYZ) confirm binding mode .
- Kinase Profiling : Broad-panel screening (Eurofins) identifies secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
